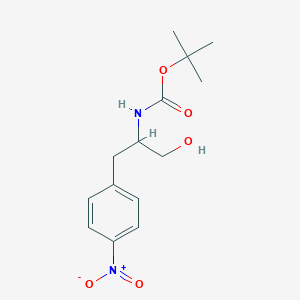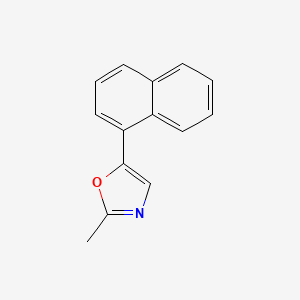![molecular formula C10H5IN2O2 B13709727 2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile CAS No. 148741-31-5](/img/structure/B13709727.png)
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with hydroxyl and iodine groups, along with a propanedinitrile moiety. Its molecular formula is C10H6IN2O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile typically involves the reaction of 3,4-dihydroxy-5-iodobenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of malononitrile to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of azides or thioethers.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. The iodine atom may facilitate the compound’s binding to specific enzymes or receptors, modulating their activity. Additionally, the nitrile groups can participate in interactions with nucleophilic sites in biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3,4-dihydroxy-5-nitrophenyl)methylidene]propanedinitrile
- 2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile
Uniqueness
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The iodine substitution can enhance the compound’s ability to participate in halogen bonding, influencing its interactions with biological targets and its overall stability.
Eigenschaften
CAS-Nummer |
148741-31-5 |
|---|---|
Molekularformel |
C10H5IN2O2 |
Molekulargewicht |
312.06 g/mol |
IUPAC-Name |
2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H5IN2O2/c11-8-2-6(1-7(4-12)5-13)3-9(14)10(8)15/h1-3,14-15H |
InChI-Schlüssel |
WPXSPHPYZHPIPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)I)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)


![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)
![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride](/img/structure/B13709714.png)




